(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone
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Description
The compound (1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone
is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound . This core is attached to an azetidine ring and an indoline ring . The triazolopyrimidine core is known to have unique structural properties .
Future Directions
The future directions for this compound could involve further studies on its synthesis, characterization, and potential biological activities. Given the interesting properties of similar triazolopyrimidine compounds, this compound could be a potential candidate for further medicinal chemistry research .
Mechanism of Action
Mode of Action
Indole derivatives and 1,2,3-triazoles generally interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . 1,2,3-triazoles have found broad applications in drug discovery .
Result of Action
Based on the biological activities associated with indole derivatives and 1,2,3-triazoles, it could potentially have a range of effects depending on its specific targets .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-2-25-17-15(21-22-25)16(19-11-20-17)23-9-13(10-23)18(26)24-8-7-12-5-3-4-6-14(12)24/h3-6,11,13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYYXSWKCZQZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCC5=CC=CC=C54)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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